

# Measuring Carnosine Synthase Activity with a Stable Isotope-Labeled Substrate

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## Compound of Interest

Compound Name: *L-Carnosine-d4*

Cat. No.: *B8088782*

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## Application Note

## Introduction

Carnosine ( $\beta$ -alanyl-L-histidine) is a dipeptide with significant physiological roles, including pH buffering, antioxidant activities, and metal ion chelation.<sup>[1][2]</sup> It is synthesized from  $\beta$ -alanine and L-histidine by the enzyme carnosine synthase (ATPGD1), a reaction requiring ATP.<sup>[1][3]</sup> Dysregulation of carnosine metabolism has been implicated in various pathological conditions, making the measurement of carnosine synthase activity a critical area of research in drug development and physiological studies. This application note describes a robust and sensitive method for determining carnosine synthase activity using a stable isotope-labeled substrate, **L-Carnosine-d4**, coupled with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for detection. This method offers an alternative to traditional radiolabeled assays, enhancing safety and simplifying waste disposal.

The assay is based on the enzymatic synthesis of a deuterated dipeptide, which can be distinguished from its endogenous, non-labeled counterpart by mass spectrometry. This allows for precise quantification of the enzyme's activity in various biological samples, including tissue homogenates and purified enzyme preparations.

## Principle of the Assay

The assay measures the activity of carnosine synthase by quantifying the formation of a deuterated carnosine analog. In this protocol, we propose the use of a deuterated precursor,  $\beta$ -

alanine-d4, and unlabeled L-histidine. The enzyme will catalyze the formation of **L-Carnosine-d4**, which is then quantified by LC-MS/MS. **L-Carnosine-d4** is used as the analyte to be measured, while a different isotopologue, such as <sup>13</sup>C-labeled carnosine, or a structural analog could be used as an internal standard for accurate quantification.

## Materials and Reagents

- Enzyme Source: Purified recombinant carnosine synthase or tissue homogenate (e.g., from skeletal muscle or brain).
- Substrates:
  - β-alanine-d4
  - L-histidine
  - Adenosine 5'-triphosphate (ATP) magnesium salt
- Internal Standard: <sup>13</sup>C-labeled Carnosine (or other suitable standard)
- Buffers and Reagents:
  - HEPES buffer (50 mM, pH 7.5)
  - Potassium chloride (KCl, 10 mM)
  - Magnesium chloride (MgCl<sub>2</sub>, 1 mM)
  - Dithiothreitol (DTT, 1 mM)
  - Acetonitrile (ACN), LC-MS grade
  - Formic acid (FA), LC-MS grade
  - Ultrapure water

## Experimental Protocols

### A. Preparation of Reagents

- Assay Buffer (50 mM HEPES, 10 mM KCl, 1 mM MgCl<sub>2</sub>, 1 mM DTT, pH 7.5): Prepare a stock solution of 1 M HEPES, 1 M KCl, 1 M MgCl<sub>2</sub>, and 1 M DTT. Combine the appropriate volumes of stock solutions and dilute with ultrapure water to the final concentrations. Adjust the pH to 7.5 with NaOH.
- Substrate Stock Solutions:
  - Prepare a 100 mM stock solution of β-alanine-d4 in ultrapure water.
  - Prepare a 100 mM stock solution of L-histidine in ultrapure water.
  - Prepare a 100 mM stock solution of ATP in ultrapure water.
- Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of <sup>13</sup>C-labeled carnosine in ultrapure water. Further dilute to a working concentration of 1 μg/mL.
- Quenching Solution: Prepare a solution of 0.2% formic acid in acetonitrile.

## B. Enzyme Activity Assay

- Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture as follows:
  - Assay Buffer: to a final volume of 100 μL
  - β-alanine-d4: 10 μL of 10 mM stock (final concentration 1 mM)
  - L-histidine: 30 μL of 10 mM stock (final concentration 3 mM)
  - ATP: 30 μL of 10 mM stock (final concentration 3 mM)
  - Enzyme preparation (purified enzyme or tissue homogenate): X μL (e.g., 1-10 μg of protein)
- Initiation of Reaction: Start the reaction by adding the enzyme preparation.
- Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

- Termination of Reaction: Stop the reaction by adding 200  $\mu$ L of ice-cold Quenching Solution (0.2% formic acid in acetonitrile).
- Internal Standard Addition: Add a known amount of the internal standard (e.g., 10  $\mu$ L of 1  $\mu$ g/mL  $^{13}\text{C}$ -labeled carnosine).
- Sample Preparation for LC-MS/MS:
  - Vortex the mixture vigorously.
  - Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
  - Transfer the supernatant to an LC-MS vial for analysis.

## C. LC-MS/MS Analysis

- Chromatographic Conditions:
  - Column: HILIC column (e.g., 150 x 2.1 mm, 3  $\mu$ m)
  - Mobile Phase A: 10 mM ammonium formate with 0.125% formic acid in 95:5 acetonitrile:water
  - Mobile Phase B: 10 mM ammonium formate with 0.125% formic acid in 5:95 acetonitrile:water
  - Gradient: A suitable gradient to separate **L-Carnosine-d4** from other components. For example, a linear gradient from 99% A to 40% A over 5 minutes.
  - Flow Rate: 0.3 mL/min
  - Injection Volume: 5  $\mu$ L
- Mass Spectrometry Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+)
  - Detection Mode: Multiple Reaction Monitoring (MRM)

- MRM Transitions: Monitor the specific precursor-to-product ion transitions for **L-Carnosine-d4** and the internal standard.

## Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Transitions for L-Carnosine and its Isotopologues

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
L-Carnosine	227.2	110.1	25
156.2	20		
L-Carnosine-d4	231.2	110.1	25
159.1	22		
<sup>13</sup> C <sub>3</sub> -Carnosine	230.2	110.1	25
159.1	22		

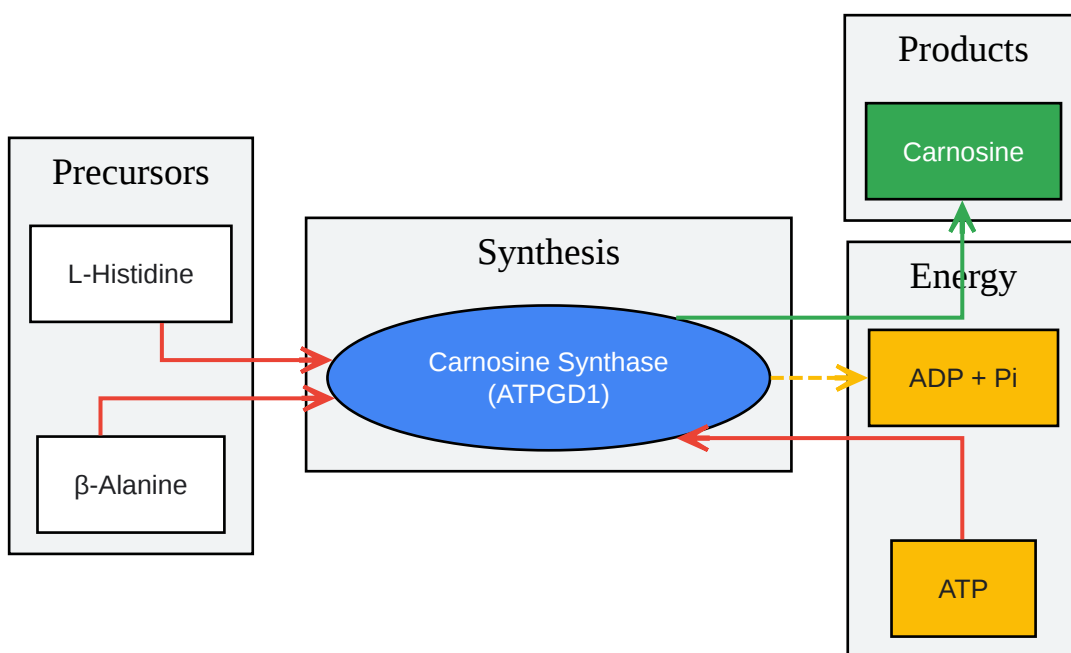
Note: Collision energies may need to be optimized for your specific instrument.

Table 2: Kinetic Parameters of Carnosine Synthase from Different Species

Enzyme Source	Substrate	K <sub>m</sub> (mM)	k <sub>cat</sub> (s <sup>-1</sup> )	k <sub>cat</sub> /K <sub>m</sub> (s <sup>-1</sup> mM <sup>-1</sup> )
Human (recombinant)	β-alanine	0.8 ± 0.1	0.25 ± 0.01	0.31
γ-aminobutyrate	10 ± 1	0.12 ± 0.01	0.012	
Mouse (recombinant)	β-alanine	0.5 ± 0.1	0.34 ± 0.02	0.68
γ-aminobutyrate	7 ± 1	0.28 ± 0.02	0.04	
Chicken (purified)	β-alanine	1.2 ± 0.2	-	-
γ-aminobutyrate	15 ± 2	-	-	

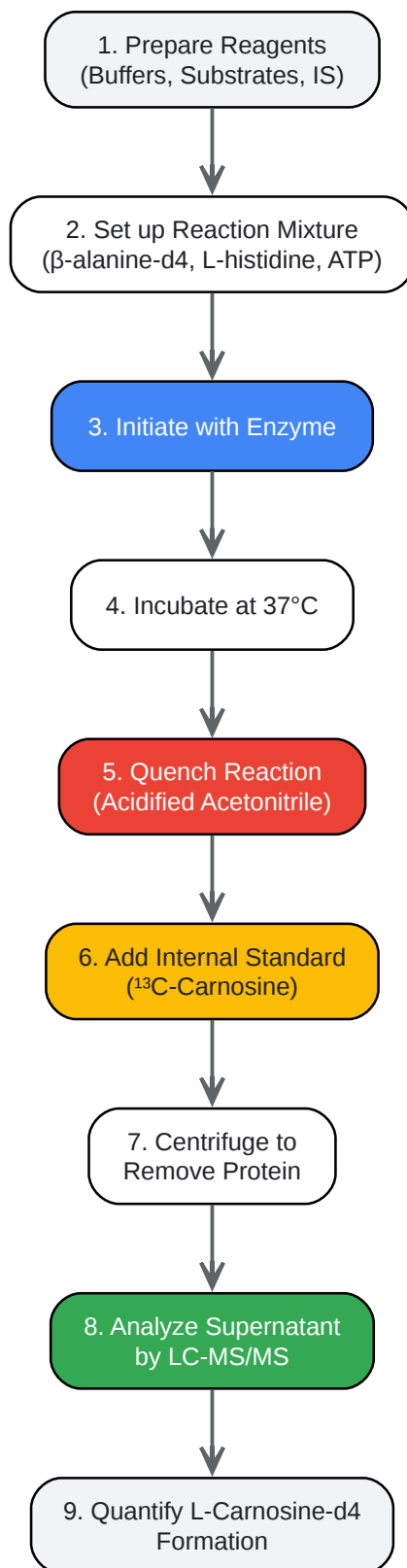
Data adapted from Drozak et al., J. Biol. Chem. 2010.[1]

## Visualizations



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Caption: Carnosine biosynthesis pathway.



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Caption: Experimental workflow for carnosine synthase assay.

## Conclusion

The described LC-MS/MS method provides a sensitive, specific, and non-radioactive approach for the measurement of carnosine synthase activity. By utilizing a stable isotope-labeled substrate, this assay allows for the accurate quantification of enzymatic activity in complex biological matrices. This protocol is well-suited for high-throughput screening of potential inhibitors or activators of carnosine synthase and for fundamental research into carnosine metabolism.

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